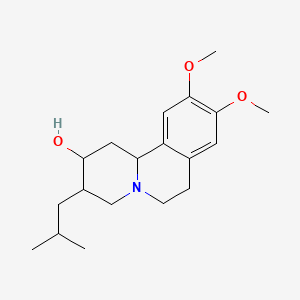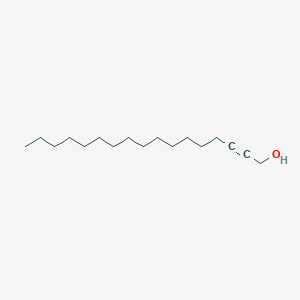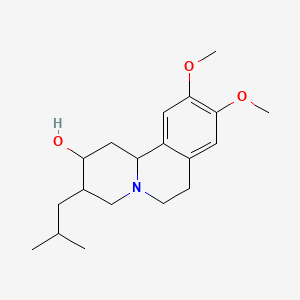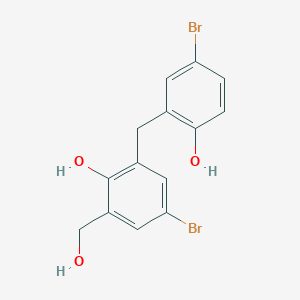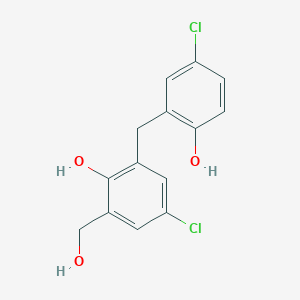
Clobazam-d5 (1.0mg/ml in Methanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clobazam-d5 is a variant of Clobazam, a benzodiazepine medication . It is used with other medications to treat seizures caused by Lennox-Gastaut syndrome in people who are at least 2 years old . It is a white to off-white crystalline powder.
Synthesis Analysis
Clobazam was synthesized in the 1960s with the primary goal of providing greater efficacy with fewer benzodiazepine-related side effects . The preparation method of Clobazam involves several steps .Molecular Structure Analysis
Clobazam-d5 has a molecular weight of 320.34 g/mol and a molecular formula of C16D5ClN2O2. It is freely soluble in methanol and slightly soluble in water. The basic structure of all benzodiazepines is a benzene ring combined with a diazepine ring .Physical And Chemical Properties Analysis
Clobazam-d5 is a white to off-white crystalline powder. It has a molecular weight of 320.34 g/mol and a molecular formula of C16D5ClN2O2. It is freely soluble in methanol and slightly soluble in water. It has a melting point of approximately 241°C.Safety And Hazards
Clobazam-d5 should be used for research purposes only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The U.S. Food and Drug Administration (FDA) has warned that the anti-seizure drug Clobazam can cause rare but serious skin reactions that can result in permanent harm and death .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Clobazam-d5 involves the modification of the parent compound Clobazam to incorporate five deuterium atoms at specific positions. This can be achieved through a series of reaction steps that involve the selective replacement of hydrogen atoms with deuterium atoms using deuterated reagents.", "Starting Materials": [ "Clobazam", "Deuterated reagents (e.g. deuterated solvents, deuterated acids)" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group on Clobazam using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or methyl ester", "Step 2: Selective deprotonation of the desired hydrogen atoms on Clobazam using a strong base such as lithium diisopropylamide (LDA) in the presence of a deuterated solvent", "Step 3: Reaction of the deuterated reagent with the deprotonated Clobazam intermediate to replace the hydrogen atoms with deuterium atoms", "Step 4: Removal of the protecting group to obtain the final product Clobazam-d5", "Step 5: Dissolving Clobazam-d5 in methanol to obtain a solution with a concentration of 1.0mg/ml" ] } | |
Número CAS |
129973-76-8 |
Nombre del producto |
Clobazam-d5 (1.0mg/ml in Methanol) |
Fórmula molecular |
C₁₆H₈D₅ClN₂O₂ |
Peso molecular |
305.77 |
Sinónimos |
7-Chloro-1-methyl-5-(phenyl-d5)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione; Clobazepam-d5; Frisium-d5; Frizium-d5; H 4723-d5; HR 376-d5; LM 2717-d5; Mystan-d5; NSC 336279-d5; Urbadan-d5; Urbanyl-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






